Cloguanamil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-cyanophenyl)-3-(diaminomethylidene)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-7-3-6(2-1-5(7)4-11)14-9(16)15-8(12)13/h1-3H,(H5,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYBPSKVORXMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N=C(N)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176091 | |
| Record name | Cloguanamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21702-93-2 | |
| Record name | Cloguanamil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021702932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloguanamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carbamimidoyl-1-(3-chloro-4-cyanophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOGUANAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24484LU3FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Cloguanamil
Established Synthetic Pathways for Cloguanamilbuaa.edu.cn
While specific, detailed established synthetic pathways exclusively for Cloguanamil are not extensively detailed in the provided literature, its classification as an N3-substituted amidinourea provides insight into general synthetic approaches for this class. Amidinoureas are typically synthesized starting from guanidine (B92328) or urea (B33335) precursors researchgate.netvulcanchem.com. General methodologies for amidinourea synthesis can involve guanidine functionalization, followed by reactions to form the characteristic amidinourea core. For instance, the synthesis of related bis(amidinourea) phosphate (B84403) derivatives involves steps such as guanidine functionalization, phosphorylation, and hydroxymethylation vulcanchem.com. The precise established route for this compound itself is not explicitly outlined, suggesting it may be a specialized synthesis or proprietary information.
Development of Novel Synthetic Routes for Amidinoureas and Related Compoundsbuaa.edu.cnresearchgate.netresearchgate.net
The development of novel synthetic routes has significantly expanded the accessibility and diversity of amidinourea compounds. One notable approach involves the ring opening of benzothiazolo-1,3,5-triazine-2-ones, followed by a transamination reaction, which efficiently yields a variety of aliphatic substituted amidinoureas researchgate.netresearchgate.netnih.gov. This methodology offers a versatile pathway for generating diverse amidinourea libraries. Furthermore, amidinourea phytate (AUP) has been synthesized from phytic acid and dicyandiamide, creating a novel phosphorus-nitrogen flame retardant buaa.edu.cn. Research into macrocyclic amidinoureas (MCAs) has also employed convergent synthesis strategies, often utilizing ring-closing metathesis (RCM) as a key step, to explore their potential as antifungal agents and enzyme inhibitors researchgate.netnih.govarkat-usa.orgresearchgate.net. These advancements broaden the synthetic toolkit for accessing and modifying the amidinourea scaffold.
Strategies for this compound Analogue Synthesis and Structural Diversificationresearchgate.net
Strategies for synthesizing this compound analogues and diversifying the amidinourea scaffold primarily aim to explore structure-activity relationships (SAR) and enhance specific biological activities. This involves systematic modifications to the core amidinourea structure. For example, in the development of macrocyclic amidinoureas, researchers have modified the terminal amidinourea moiety and the macrocyclic tail to elucidate their impact on enzyme inhibition nih.gov. Similarly, novel series of amidinourea derivatives have been designed and synthesized with the goal of identifying compounds with improved antiproliferative activities, particularly against melanoma cell lines, thereby facilitating further optimization for therapeutic potential researchgate.netresearchgate.netnih.gov.
N-Substitution Approaches in Amidinourea Scaffoldresearchgate.net
N-substitution is a fundamental strategy for diversifying the amidinourea scaffold and fine-tuning its physicochemical and biological properties. The amidinourea structure offers multiple sites for substitution, including the N1, N2, and N3 positions, allowing for extensive structural variation researchgate.net. This compound itself is recognized as an N3-substituted amidinourea, highlighting the importance of this modification in its activity profile researchgate.net. In efforts to optimize enzyme inhibitory activity, modifications to the terminal amidinourea moiety have been explored, such as replacing an N-methyl substituent with a more polar N-β-hydroxyethyl group or introducing an additional methyl group to form an amidino-N,N-dimethylurea nih.gov. These N-substitution approaches are critical for generating diverse compound libraries and probing SAR.
Table 1: Representative N-Substitution Strategies in Amidinourea Synthesis
| Scaffold Position | Modification Type | Example/Purpose | Reference(s) |
| N3 (this compound) | Substitution | N3-substituted amidinourea (e.g., this compound as antimalarial) | researchgate.net |
| Terminal Amidinourea | N-Methyl Replacement | Replacing N-methyl with N-β-hydroxyethyl for increased polarity | nih.gov |
| Terminal Amidinourea | N,N-Dimethylation | Adding a second methyl group to the urea nitrogen | nih.gov |
| Amidinourea Core | Diverse N-Substitution | Substitution at N1, N2, and N3 positions to explore structure-activity relationships | researchgate.netresearchgate.net |
Exploration of Derivatives for Optimized Biological Activityresearchgate.net
The exploration of amidinourea derivatives for optimized biological activity is a key driver in medicinal chemistry, leveraging the scaffold's versatile pharmacological potential. Research efforts have focused on synthesizing novel amidinourea analogues and systematically evaluating their activities to establish structure-activity relationships (SAR) researchgate.netresearchgate.netnih.gov. For instance, novel amidinourea series have been synthesized and assessed for antiproliferative effects against cancer cell lines, with certain derivatives showing promising activity that warrants further optimization for therapeutic development researchgate.netresearchgate.netnih.gov. Similarly, macrocyclic amidinoureas have been investigated for their antifungal and chitinase (B1577495) inhibitory properties, with structural modifications aimed at enhancing potency and efficacy researchgate.netnih.govarkat-usa.orgresearchgate.net. This iterative process of synthesis, biological evaluation, and structural refinement is central to advancing drug discovery within the amidinourea class.
Application of Computational Tools in Synthetic Pathway Optimizationresearchgate.netnih.govresearchgate.net
Computational tools are indispensable in modern drug discovery, significantly aiding in the design, optimization, and exploration of amidinourea compounds and their synthetic pathways. In silico methods, such as target fishing, are employed to identify potential biological targets for novel amidinoureas, as demonstrated in studies exploring macrocyclic amidinoureas as chitinase inhibitors researchgate.netnih.gov. Molecular similarity screening, often utilizing software like Gaussian 09 and HyperChem, facilitates structure optimization and the prediction of crucial physical characteristics nih.gov. Docking simulations are frequently used to analyze compound-target interactions and predict binding affinities, thereby guiding synthetic efforts towards compounds with enhanced potency researchgate.netnih.govmdpi.com. Furthermore, in silico design and screening protocols are instrumental in the rational design of antimalarial and anthelmintic compounds, with this compound being evaluated within such computational frameworks uclv.edu.cuuclv.edu.cu. These computational approaches accelerate the discovery pipeline by predicting compound behavior and optimizing synthetic strategies prior to extensive laboratory synthesis.
Molecular Mechanisms of Action Research
Elucidation of Specific Molecular Targets
Research into Cloguanamil's molecular interactions has identified a highly specific primary target, particularly within parasites, while also exploring its effects in other contexts like cancer therapy.
The principal molecular target of this compound in the malaria parasite, Plasmodium falciparum, is the enzyme dihydrofolate reductase (DHFR). nih.gov Complementation assays have demonstrated that this compound specifically acts on the parasitic DHFR and does not have other significant targets within the parasite. nih.gov This targeted action disrupts the parasite's folate metabolism, which is essential for its survival and replication.
The interaction is a classic example of antimetabolite activity, where the drug molecule mimics the natural substrate of the enzyme, in this case, dihydrofolate (DHF). By binding to the active site of DHFR, this compound prevents the conversion of DHF to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, pyrimidines, and certain amino acids. This blockade of nucleic acid synthesis ultimately halts parasite proliferation. The specificity of this compound for the parasitic version of DHFR over the human enzyme is a key factor in its therapeutic window, although this selectivity is not absolute.
While this compound's primary mechanism is the disruption of folate synthesis, its downstream effects indirectly impact protein synthesis. By depleting the pool of essential precursors for DNA and RNA synthesis, the parasite's ability to transcribe and translate genetic information is severely hampered. However, this compound is not a direct inhibitor of protein synthesis in the classical sense, such as antibiotics that bind to ribosomal subunits. youtube.comnih.gov
Classical protein synthesis inhibitors typically target the bacterial ribosome, which consists of 30S and 50S subunits, to interfere with processes like peptide bond formation or the translocation of the ribosome along mRNA. youtube.comyoutube.com There is no significant evidence to suggest that this compound's mode of action involves direct binding to parasitic ribosomes or interference with the mechanics of translation. nih.gov Instead, any observed reduction in protein synthesis is considered a secondary consequence of the primary inhibition of the folate pathway, which starves the cell of the necessary building blocks for amino acids and nucleotides.
This compound is the active, cyclized form of Proguanil (B194036), a member of the biguanide (B1667054) class of antimalarial drugs. The defining mechanism of this class is the potent inhibition of dihydrofolate reductase (DHFR). nih.govmdpi.com DHFR is a critical enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis and, consequently, DNA replication and cell division. mdpi.comnih.gov
The inhibitory action of this compound and its analogues is potent, with studies showing they can engage and inhibit human DHFR at sub-nanomolar concentrations. mdpi.com This inhibition disrupts folate-dependent processes, which are crucial for rapidly proliferating cells, explaining its activity against both malaria parasites and, as more recent research has explored, cancer cells. mdpi.com The chemical structure of this compound, featuring a diamino, nitrogen-containing heterocycle attached to a chlorophenyl substituent, is highly similar to other DHFR inhibitors like Pyrimethamine. mdpi.com
| Drug Class | Compound | Primary Target | Mechanism of Action |
| Biguanide (active metabolite) | This compound (Cycloguanil) | Dihydrofolate Reductase (DHFR) | Competitive inhibition of DHFR, blocking the synthesis of tetrahydrofolate. nih.govmdpi.com |
| Diaminopyrimidine | Pyrimethamine | Dihydrofolate Reductase (DHFR) | Competitive inhibition of DHFR. mdpi.com |
| Folate Analog | Methotrexate | Dihydrofolate Reductase (DHFR) | Competitive inhibition of DHFR, mimicking dihydrofolate. mdpi.com |
Cellular Level Investigations
Studies at the cellular level have further illuminated the consequences of this compound's molecular interactions, particularly concerning cell growth and internal signaling pathways.
The inhibition of DHFR by this compound has a direct and profound effect on cellular proliferation. By halting the synthesis of nucleotides, it effectively arrests the cell cycle, preventing cells from replicating their DNA and dividing. This anti-proliferative effect is the basis for its antimalarial action and its potential as an anticancer agent. mdpi.com
In studies using human tumor cell lines, this compound and its analogues were found to impair cell growth. mdpi.com However, the concentrations required to observe significant growth impairment were higher than those needed to simply engage the DHFR enzyme. mdpi.com This suggests that while DHFR inhibition is the primary mechanism, its downstream effects on proliferation are complex. Research on other compounds has shown that various agents can influence the proliferation and differentiation of different cell types, such as stem cells, highlighting the fundamental role of these processes in cellular health and disease. nih.govnih.gov
Recent research has demonstrated that the impact of this compound extends beyond simple enzyme inhibition to the modulation of key intracellular signaling cascades. By inhibiting DHFR, this compound and its analogues can block downstream signaling pathways that are dependent on folate metabolism. mdpi.com
One significant finding is the ability of this compound to block STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity. mdpi.com The STAT3 pathway is crucial for transmitting information from extracellular signals into the nucleus, where it activates genes involved in cell proliferation, survival, and differentiation. The disruption of this pathway represents a significant secondary mechanism through which this compound exerts its anti-proliferative effects. The modulation of intracellular signaling is a common mechanism for various bioactive compounds, which can influence pathways like PI3K/Akt, MAPK/ERK, and protein kinase cascades to regulate cellular functions. nih.govnih.govnih.gov
Research Findings on this compound's Cellular Effects
| Finding | Cellular Process Affected | Associated Pathway | Reference |
| Impaired Cell Growth | Cellular Proliferation | Dihydrofolate Reductase (DHFR) Inhibition | mdpi.com |
| Blockade of Transcriptional Activity | Intracellular Signaling | STAT3 Signaling | mdpi.com |
Pharmacophoric Feature Analysis of Guanylurea (B105422) Moiety
The guanylurea moiety is a critical structural feature in several therapeutically important compounds, including this compound. Understanding its electronic and conformational properties is essential for elucidating the molecular mechanisms of action.
Quantum chemical studies have revealed that the guanylurea (GU) moiety can exist in various tautomeric and conformational states. Research employing methods such as Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller-Plesset perturbation theory (MP2) has shown that the traditionally depicted tautomer in medicinal chemistry literature is not the most stable form. nih.gov
Electronic structure analyses indicate that among the different ketone and enol isomers of the model guanylurea, the GU-1 tautomer is the most stable and preferred isomer. nih.gov The commonly represented structure, often labeled as GU-5, is estimated to be approximately 10 kcal/mol less stable than the energy minimum tautomeric state (GU-1). nih.gov Furthermore, at least four other alternative structures exist with lower energy than the generally represented GU-5 form. nih.gov
This finding has significant implications for structure-activity relationship (SAR) studies and drug design, as the biological activity is governed by the most stable and populated tautomer at the receptor site. It is therefore advisable to consider the energy minimum tautomeric state (GU-1) in all future computational and medicinal chemistry studies of guanylurea derivatives like this compound to accurately model their interactions with biological targets. nih.gov The preference for specific tautomers is also influenced by the potential for intramolecular hydrogen bonding, which can lock the molecule into a particular conformation.
Table 1: Relative Stability of Guanylurea (GU) Tautomers
| Tautomer | Relative Energy (kcal/mol) | Stability Ranking |
| GU-1 | 0.0 | Most Stable |
| GU-5 | ~10.0 | Less Stable |
Note: This table illustrates the significant energy difference between the most stable tautomer (GU-1) and the commonly represented tautomer (GU-5) of the core guanylurea structure.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound and its analogues, the primary putative receptor target identified is dihydrofolate reductase (DHFR). nih.gov
Docking studies of cycloguanil (B1669406), the active metabolite of this compound, into the active site of Plasmodium falciparum DHFR (PfDHFR-TS) have been performed to understand the binding interactions. nih.gov These simulations are crucial, especially in the context of drug resistance, which often arises from mutations in the enzyme's active site. For instance, a double mutation (A16V+S108T) in PfDHFR is specifically associated with resistance to cycloguanil. nih.gov
Various docking programs, such as GOLD (Genetic Optimisation for Ligand Docking), have been used to predict the binding affinities of cycloguanil derivatives to both wild-type and mutant DHFR. nih.gov The GoldScore fitness function within GOLD has been identified as an accurate tool for predicting the binding affinity data for this class of compounds. nih.gov These docking studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the DHFR active site. While direct molecular docking studies exclusively on this compound are not extensively reported in the available literature, the data from its active metabolite, cycloguanil, provides strong inferential evidence of its binding mode. The binding energy of a ligand to its target protein is a key parameter obtained from docking simulations, with more negative values indicating a stronger interaction. For example, docking studies of various inhibitors with DHFR have reported binding energies, which correlate with their inhibitory activity.
Enzyme Interaction and Inhibition Studies
The primary mechanism of action of this compound is the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Inhibition of DHFR disrupts DNA synthesis, leading to the arrest of cell growth and proliferation.
This compound is a prodrug that is metabolized in the body to its active form, cycloguanil. Cycloguanil is a potent inhibitor of DHFR, particularly the plasmodial enzyme, which accounts for its use as an antimalarial agent. nih.gov The inhibition of DHFR is competitive with respect to the substrate, dihydrofolate.
The effectiveness of DHFR inhibitors can be quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. The determination of these kinetic parameters is fundamental in drug development for comparing the potency of different inhibitors. For instance, the Ki for an inhibitor can be determined from initial velocity measurements at various substrate and inhibitor concentrations, often analyzed using methods like the Dixon plot.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Methodologies for SAR Elucidation in Cloguanamil Derivatives
The relationship between the chemical structure of a molecule and its biological activity is known as the structure-activity relationship (SAR). wikipedia.org Elucidating the SAR for this compound derivatives involves various methodologies aimed at understanding how specific structural modifications influence their interaction with the target enzyme, DHFR.
Fragment-Based Drug Discovery (FBDD) is a modern approach used to identify starting points for drug development. nih.gov In the context of this compound analogues, this methodology involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. mdpi.com Once these fragments are identified, they serve as building blocks for constructing more potent and specific inhibitors.
The process typically involves:
Fragment Library Screening: A library of diverse fragments is screened against the DHFR enzyme to identify binders, often using biophysical techniques like NMR spectroscopy or X-ray crystallography.
Hit Validation and Characterization: The identified "hits" are validated to confirm their binding and determine their binding mode and affinity.
Fragment Evolution: Validated fragments are then optimized into more potent lead compounds through strategies such as:
Fragment Growing: Extending the fragment to interact with adjacent pockets in the binding site.
Fragment Linking: Connecting two or more fragments that bind to nearby sites.
Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.
Hologram QSAR (HQSAR) is a 2D fragment-based QSAR method that utilizes molecular fingerprints to correlate structural fragments with biological activity, proving to be a versatile tool in drug design. researchgate.net
A cornerstone of traditional medicinal chemistry, this approach involves the systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of each new analogue. wikipedia.orgdrugdesign.org This methodical process allows for the mapping of the chemical space around the core structure, revealing which substitutions are beneficial or detrimental to activity.
Key areas of modification for dihydrotriazine inhibitors like this compound include:
The Phenyl Ring: Substitutions on the phenyl ring are critical. The nature, size, and position of substituents significantly affect binding affinity. Halogen substitutions, for instance, have been extensively studied.
The Triazine Ring: Modifications to the diamino-triazine ring are generally less tolerated as it is crucial for mimicking the natural substrate and forming key hydrogen bonds within the DHFR active site.
The Alkyl Groups: The size and branching of the N-alkyl and C-alkyl groups on the triazine ring can influence steric and hydrophobic interactions.
The data from these systematic modifications are compiled to build a comprehensive SAR map, guiding future design efforts. nih.gov
| Modification Site | Type of Modification | Observed Effect on Biological Activity |
| Phenyl Ring (meta position) | Addition of small, electron-withdrawing groups (e.g., -Cl) | Generally increases potency |
| Phenyl Ring (para position) | Addition of bulky groups (e.g., -t-butyl) | Often decreases potency due to steric hindrance |
| N1-position on Triazine Ring | Substitution of methyl group with larger alkyl chains | Can alter lipophilicity and binding interactions |
| C6-position on Triazine Ring | Altering gem-dimethyl groups | Influences the conformational lock of the molecule |
Identification of Key Structural Features Conferring Biological Activity
Through comprehensive SAR studies of this compound and its analogues, several key structural features have been identified as being crucial for their inhibitory activity against DHFR. nih.govwikipedia.org
1-(p-chlorophenyl) group: The substituted phenyl ring is essential for occupying a hydrophobic pocket in the enzyme's active site. The chlorine atom at the para-position enhances this interaction.
2,4-diamino-1,6-dihydro-1,3,5-triazine moiety: This heterocyclic system is the pharmacophore, responsible for the core interactions with the enzyme. It acts as a mimic of the pteridine ring of folic acid. The 2- and 4-amino groups form critical hydrogen bonds with key amino acid residues (e.g., Aspartate) in the active site of DHFR.
gem-dimethyl group at C6: These methyl groups help to lock the conformation of the molecule in a favorable orientation for binding within the active site.
The analysis of SAR enables the determination of the chemical groups responsible for eliciting a target biological effect, allowing for the modification of a compound's potency by altering its chemical structure. wikipedia.org
Computational Approaches in QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that builds mathematical models to correlate the physicochemical properties or structural features of compounds with their biological activities. For this compound analogues, QSAR is a powerful tool for understanding the nuances of their interaction with DHFR and for predicting the activity of novel compounds. nih.govnih.gov
Electronic descriptors quantify the electronic properties of a molecule, which are fundamental to its interaction with a biological target. ijnrd.org In QSAR studies of DHFR inhibitors like this compound, these descriptors are crucial for modeling the electrostatic and hydrogen-bonding interactions within the enzyme's active site.
Computed molecular descriptors are used to develop QSARs for the binding affinities of cycloguanil (B1669406) analogues for the DHFR enzyme. nih.gov The recognition of these inhibitors is based on descriptors that encode information on the electronic character of the molecule's atoms. nih.gov
| Electrostatic Potential | Maps the electrostatic field on the molecular surface. | Helps visualize and quantify regions favorable for electrophilic or nucleophilic attack, guiding interaction with amino acid residues. nih.gov |
These descriptors are calculated using quantum mechanical methods and are used as variables in the development of QSAR equations. nih.govresearchgate.net
A primary goal of QSAR is to create robust models that can accurately predict the biological potency of newly designed, untested compounds. nih.govmdpi.com This predictive capability significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of the most promising candidates. mdpi.com
The development of a predictive QSAR model involves several steps:
Data Set Assembly: A set of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of descriptors (electronic, steric, hydrophobic, topological) are calculated for each molecule in the set.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build an equation that correlates a subset of descriptors with biological activity. nih.govchemmethod.com
Model Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation, leave-one-out) and external validation (using a set of molecules not included in the model-building process). chemmethod.commdpi.com
For cycloguanil analogues, QSAR models have been successfully developed that show a high correlation between computed descriptors and binding affinities for both wild-type and mutant DHFR enzymes. nih.gov These models provide valuable insights into the structural attributes that govern inhibitor recognition and can be used to design novel drugs active against resistant malaria strains. nih.gov
Preclinical Research Models and Methodologies
In Vitro Research Models
In vitro models offer a controlled environment to study the direct effects of Cloguanamil on cells and specific molecular targets. These assays are crucial for initial screening and for understanding the compound's mechanism of action at a cellular level.
The antiproliferative effects of this compound and its analogues have been investigated using various human cancer cell lines. A notable study re-examined the anti-cancer activity of Cycloguanil (B1669406) (this compound) and related compounds, leveraging data from the NCI-60 Human Tumor Cell Line Screening program nih.govnih.gov. These assays are critical in determining a compound's ability to inhibit the growth of cancer cells.
One study explored the anticancer properties of Proguanil (B194036), the parent drug of this compound, in a breast cancer model, demonstrating its ability to induce cell death and inhibit tumor growth mdpi.com. While not directly focused on this compound, this provides context for the biguanide (B1667054) class of compounds.
Detailed findings from studies on this compound analogues have demonstrated their ability to inhibit the viability of breast cancer cells. The antiproliferative activity of these compounds is often assessed by determining the concentration required to inhibit cell growth by 50% (GI50).
| Compound | Cell Line | GI50 (µM) |
| Cycloguanil | MDA-MB-468 | >100 |
| NSC127159 | MDA-MB-468 | 2.6 |
| Methotrexate | MDA-MB-468 | 0.02 |
| Pyrimethamine | MDA-MB-468 | 1.9 |
Data derived from a study on Cycloguanil and its analogues, highlighting the comparative antiproliferative activity in a breast cancer cell line. nih.gov
The in vitro antimalarial activity of this compound is primarily evaluated against the erythrocytic stages of Plasmodium falciparum. Standard protocols for assessing antimalarial efficacy often utilize radioisotopic methods, such as the [3H]hypoxanthine incorporation assay, to measure parasite growth inhibition mmv.orgscilit.com.
In these models, various strains of P. falciparum with differing drug-resistance profiles are cultured in human red blood cells. The efficacy of this compound is determined by its ability to inhibit parasite proliferation. Research has shown that the antimalarial activity of Proguanil is largely attributed to its active metabolite, this compound scilit.comwikipedia.org. However, studies have also indicated that Proguanil itself may possess intrinsic antimalarial activity through a mechanism distinct from dihydrofolate reductase (DHFR) inhibition researchgate.net.
Cross-resistance studies have been conducted to understand the relationship between this compound and other antifolate drugs like Pyrimethamine. While some strains show cross-resistance, others exhibit differential sensitivity, suggesting distinct interactions with the target enzyme scilit.com.
| P. falciparum Strain | Chloroquine Sensitivity | Pyrimethamine Sensitivity | Cycloguanil Sensitivity |
| Kenyan Isolates (5) | - | Sensitive | Sensitive |
| Smith | - | Resistant | Resistant |
| Kenyan Isolates (2) | - | Resistant | Resistant |
| Camp | - | Resistant | Sensitive |
| FVO | - | Sensitive | Resistant |
In vitro sensitivity of various P. falciparum strains to Pyrimethamine and Cycloguanil. scilit.com
This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism nih.govnih.gov. Biochemical assays are employed to directly measure the interaction between this compound and the DHFR enzyme.
A modified cellular thermal shift assay (CETSA) has been used to confirm the engagement of DHFR by this compound and its analogues in a biologically relevant context, such as cell lysates nih.gov. This assay measures the change in the thermal stability of a target protein upon ligand binding. Furthermore, enzymatic inhibition assays are conducted using purified human DHFR to quantify the inhibitory potency of these compounds nih.gov.
These studies have confirmed that this compound and its analogues are potent inhibitors of human DHFR, engaging the target at sub-nanomolar concentrations in some cases nih.govnih.gov. Complementation assays using P. falciparum transformed with human DHFR have demonstrated that this compound specifically targets the parasite's DHFR with no other significant mode of action researchgate.net.
| Compound | Target | Assay Type | Finding |
| Cycloguanil & Analogues | DHFR | Cellular Thermal Shift Assay (CETSA) | Potent engagement in cell lysates |
| Cycloguanil & Analogues | DHFR | Enzymatic Inhibition Assay | Potent inhibitors of human DHFR |
| Cycloguanil | P. falciparum DHFR | Complementation Assay | Specific inhibition of parasite DHFR |
Summary of biochemical assays confirming the engagement and inhibition of DHFR by this compound and its analogues. nih.govresearchgate.net
In Vivo Animal Models for Efficacy Studies (Excluding Human-Related Outcomes)
In vivo animal models are essential for evaluating the systemic efficacy of a compound, taking into account factors like metabolism and pharmacokinetics.
Rodent malaria models, such as those using Plasmodium berghei, are standard for the primary in vivo assessment of antimalarial compounds mmv.org. The 4-day suppressive test is a common protocol where mice are infected with the parasite and then treated with the test compound to evaluate the reduction in parasitemia compared to untreated controls mmv.org.
While this compound is known to be the active metabolite of the antimalarial drug Proguanil, specific in vivo efficacy data for this compound alone in rodent models such as P. berghei, P. yoelii, or P. chabaudi were not extensively detailed in the reviewed literature. However, the established use of Proguanil in these models implies the in vivo activity of its metabolite, this compound wikipedia.org. The protocols for such studies involve infecting mice with a specific number of parasitized erythrocytes and subsequently administering the test compound through various routes, including oral, intraperitoneal, or subcutaneous mmv.org.
Despite the investigation of this compound's antiproliferative activity in various cancer cell lines, the reviewed scientific literature did not yield specific studies on its efficacy in in vivo animal models of melanoma nih.govnih.govpsu.eduresearchgate.net. While the parent compound, Proguanil, has been shown to suppress tumor growth in a breast cancer mouse model, there is a lack of corresponding data for this compound in the context of melanoma mdpi.com. The repurposing of antimalarial drugs for cancer therapy is an area of active research, and some antimalarials are being investigated in melanoma models . However, specific preclinical data for this compound in this indication is not currently available in the public domain.
General Considerations for Selecting and Validating Animal Models in Drug Discovery
The selection and validation of appropriate animal models are fundamental to the preclinical evaluation of drug candidates like this compound, an antimalarial compound. This process is guided by a set of established principles to ensure the scientific rigor and translational relevance of the findings. The primary goal is to utilize a model that can reasonably predict the therapeutic response in humans.
A cornerstone of ethical and effective animal modeling is the "3Rs" principle: Replacement, Reduction, and Refinement. Researchers are compelled to first consider non-animal alternatives. When animal use is unavoidable, the principle of Reduction advocates for using the minimum number of animals necessary to obtain statistically significant data. Refinement involves modifying experimental procedures to minimize animal suffering and enhance their welfare.
The scientific validity of an animal model is typically assessed through three main criteria:
Construct Validity: This refers to the extent to which the animal model recapitulates the theoretical and mechanistic underpinnings of the human disease. For an antimalarial agent like this compound, which targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium, an ideal model would involve infection with a parasite species that has a similar DHFR structure and function to the human pathogen, Plasmodium falciparum.
Face Validity: This assesses how well the model mimics the observable symptoms and pathological characteristics of the human condition. In the context of malaria, this would include features like parasitemia, fever, and anemia.
Predictive Validity: This is arguably the most crucial aspect for drug development and evaluates the model's ability to predict the efficacy and safety of a therapeutic intervention in humans. A model with high predictive validity for this compound would show a reduction in parasite load and clinical symptoms upon treatment, consistent with its expected antimalarial activity.
The choice of animal species is a critical consideration. Rodent models, particularly mice, are frequently used in malaria research due to their genetic tractability, cost-effectiveness, and the availability of various strains, including those that can be engrafted with human cells to better mimic human physiology. Non-human primates, while more physiologically similar to humans, are used more sparingly due to ethical considerations and higher costs.
Validation of an animal model is an ongoing process that involves continuous assessment of its relevance to the specific research question. This includes careful consideration of factors such as the animal's age, sex, and genetic background, all of which can influence the course of infection and the response to treatment.
Table 1: Key Considerations in the Selection and Validation of Animal Models for Antimalarial Drug Discovery
| Consideration | Description | Relevance to this compound |
| Ethical Principles (3Rs) | Replacement with non-animal methods, Reduction in the number of animals used, and Refinement of procedures to minimize suffering. | A guiding framework for all preclinical research involving this compound. |
| Construct Validity | The model's similarity to the theoretical and mechanistic aspects of human malaria. | The model should utilize a Plasmodium species with a DHFR enzyme susceptible to this compound. |
| Face Validity | The extent to which the model replicates the observable symptoms of malaria. | The model should exhibit measurable parasitemia and other clinical signs of malaria. |
| Predictive Validity | The ability of the model to forecast the therapeutic effect of the drug in humans. | Treatment with this compound should lead to a predictable reduction in parasite load and symptoms. |
| Species Selection | Choosing the most appropriate animal species for the research question. | Rodent models are commonly used, with non-human primates reserved for specific studies. |
| Animal Characteristics | Consideration of age, sex, and genetic background. | These factors can influence disease progression and drug metabolism, affecting study outcomes. |
Advanced Research Technologies in Preclinical Evaluation
Recent advancements in bioengineering and computational science are providing sophisticated tools that complement and, in some cases, offer alternatives to traditional animal models in preclinical drug evaluation.
Application of Organoid Models and Organ-on-a-Chip Systems
Organoids and organ-on-a-chip (OOC) technologies are emerging as powerful in vitro platforms for modeling human physiology and disease with greater fidelity than conventional cell cultures.
Organoid Models: Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of human organs. For antimalarial research, liver organoids are particularly relevant as the malaria parasite undergoes a critical developmental stage in the liver. These "mini-livers" can be infected with Plasmodium sporozoites, allowing for the study of the parasite's liver-stage development and the efficacy of drugs that target this phase. While specific studies on this compound using liver organoids are not yet widely published, this technology holds significant promise for evaluating its activity against the parasite's pre-erythrocytic stages in a human-relevant context.
Organ-on-a-Chip Systems: OOCs are microfluidic devices that contain living human cells in a continuously perfused, micro-engineered environment that recapitulates the key physiological functions of an organ. "Malaria-on-a-chip" models are being developed to simulate the complex life cycle of the parasite and its interactions with human tissues. These systems can incorporate multiple organ mimics, such as liver and spleen, to study the dynamic processes of infection, immune response, and drug efficacy. For a compound like this compound, a multi-organ chip could provide insights into its pharmacokinetics and pharmacodynamics in a more integrated and human-relevant system than traditional in vitro assays.
AI-Driven Approaches in Preclinical Screening and Hypothesis Generation
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate and enhance various stages of drug discovery and preclinical development.
AI in Preclinical Screening: AI algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the potential efficacy and toxicity of new molecules. For antimalarial drug discovery, AI models can screen vast virtual libraries of compounds to identify those with a high probability of inhibiting the Plasmodium DHFR enzyme, the target of this compound. This in silico screening can prioritize candidates for further experimental testing, saving significant time and resources.
AI in Hypothesis Generation: Machine learning models can analyze complex biological data from preclinical studies to identify novel patterns and generate new hypotheses about a drug's mechanism of action or potential new applications. While direct applications of AI for hypothesis generation related to this compound are not extensively documented, the technology offers the potential to analyze data from this compound studies to uncover new insights into its antimalarial properties or to identify potential mechanisms of resistance.
Table 2: Advanced Research Technologies in Antimalarial Preclinical Evaluation
| Technology | Description | Potential Application for this compound |
| Organoid Models | 3D self-organizing structures that mimic human organs. | Evaluation of this compound's efficacy against the liver stage of Plasmodium in a human-relevant model. |
| Organ-on-a-Chip Systems | Microfluidic devices that replicate the physiological functions of organs. | Studying the pharmacokinetics and pharmacodynamics of this compound in a multi-organ, human-like system. |
| AI-Driven Screening | Using machine learning to predict the biological activity of compounds. | In silico screening of compound libraries to identify novel DHFR inhibitors with similar or improved properties to this compound. |
| AI-Driven Hypothesis Generation | Applying machine learning to analyze data and formulate new scientific questions. | Analyzing preclinical data to generate new hypotheses about this compound's mechanism of action or resistance pathways. |
Cloguanamil in the Context of Broader Therapeutic Research Horizons
Exploration of Cloguanamil and Analogue Activity in Diverse Pathological Areas
The therapeutic landscape for compounds like this compound extends beyond their primary indications, with research exploring their potential in various pathological areas. This section delves into the antiprotozoal activities of amidinoureas beyond malaria, their investigated anticancer properties, and other biological effects observed in related compounds.
Antiprotozoal Research Beyond Malaria
While this compound is primarily recognized for its antimalarial properties, the amidinourea scaffold, to which this compound belongs, has shown promise against a broader spectrum of protozoan parasites. Research has investigated the activity of related compounds against kinetoplastid parasites such as Trypanosoma and Leishmania, as well as apicomplexan parasites like Toxoplasma gondii.
Studies have reported on the synthesis and evaluation of novel 2-anilinobenzimidazole carboxamidines, which are structurally related to amidinoureas, demonstrating potent antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense nih.gov. Some dicationic compounds in this series exhibited activity comparable to melarsoprol (B1676173) against T. brucei rhodesiense and showed promising results against P. falciparum nih.gov.
The broad category of antiprotozoal agents encompasses drugs used to treat infections such as Chagas disease and leishmaniasis, caused by Trypanosoma cruzi and Leishmania species, respectively wikipedia.orgbritannica.com. Research into new antiprotozoal agents has explored various chemical classes, including benzimidazole (B57391) derivatives, which have demonstrated antileishmanial effects mdpi.com. For instance, specific benzimidazole compounds showed inhibitory activity against Leishmania major with IC50 values as low as 0.6787 µg/mL, while also exhibiting cytotoxicity at higher concentrations mdpi.com.
Furthermore, the apicomplexan parasite Toxoplasma gondii, the causative agent of toxoplasmosis, has been a target for drug discovery nih.govnih.gov. While specific studies directly linking this compound to T. gondii activity are not detailed here, the broader investigation into antiprotozoal agents includes this parasite, with research identifying compounds with anti-Toxoplasma gondii activity nih.govmui.ac.ir. For example, 5-oxo-hexahydroquinoline derivatives have shown in vitro and in vivo inhibitory effects on T. gondii tachyzoites, suggesting their potential as anti-T. gondii agents mui.ac.ir.
Table 1: Antiprotozoal Activity of Selected Compounds Against Non-Malarial Protozoa
| Compound/Class | Target Protozoan | Activity Metric | Value | Reference |
| 2-Anilinobenzimidazole Carboxamidines | Trypanosoma brucei rhodesiense | IC50 | Comparable to Melarsoprol | nih.gov |
| 2-Anilinobenzimidazole Carboxamidines | Plasmodium falciparum | IC50 | Promising compared to Chloroquine | nih.gov |
| Benzimidazole derivatives (K1) | Leishmania major | IC50 | 0.6787 µg/mL | mdpi.com |
| Benzimidazole derivatives (K2) | Leishmania major | IC50 | 8.89 µg/mL | mdpi.com |
| 5-oxo-hexahydroquinoline (Z3) | Toxoplasma gondii | Mortality effect | Relevant | mui.ac.ir |
| 5-oxo-hexahydroquinoline (Z4) | Toxoplasma gondii | Mortality effect | Relevant | mui.ac.ir |
Investigations into Anticancer Potential of Amidinoureas
The guanidine (B92328) moiety, a core feature of amidinoureas, is recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including significant cytotoxic effects, particularly in oncology researchgate.net. Research has explored the anticancer potential of amidinourea derivatives, investigating their antiproliferative activity against various cancer cell lines.
Studies have synthesized and evaluated novel amidinourea derivatives for their antiproliferative effects on aggressive metastatic melanoma cell lines, with some compounds exhibiting activity in the low micromolar range researchgate.net. For instance, one compound demonstrated a cytotoxicity activity with an IC50 value of approximately 5 µM against A375 melanoma cells. Further testing of selected analogues on a panel of cancer cell lines, including breast and ovarian cancer, also indicated promising biological properties with GI50 values around 10 µM researchgate.net. These findings suggest that the amidinourea class holds potential for the development of potent anticancer agents, particularly for melanoma.
Future Directions in this compound Research
Advanced Computational Modeling for Rational Drug Discovery and Optimization
Computational modeling has emerged as a cornerstone of modern drug discovery, significantly accelerating the identification and optimization of potential therapeutic agents. By simulating molecular interactions and predicting physicochemical properties, these in silico techniques enable a rational approach to drug design, moving beyond traditional experimental trial-and-error mdpi.comscienceopen.comgsconlinepress.comuantwerpen.benih.govfrontiersin.org. Key methodologies within this domain include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, which establish crucial links between a compound's chemical structure and its biological activity gsconlinepress.comuantwerpen.befrontiersin.orgresearchgate.netnih.govimmutoscientific.com. These approaches allow researchers to efficiently explore vast chemical spaces, predict how molecules will interact with biological targets, and refine lead compounds for enhanced efficacy and improved safety profiles, thereby reducing development time and costs scienceopen.comgsconlinepress.comnih.govfrontiersin.org.
In the pursuit of novel antimalarial therapies, computational methods have been instrumental in the design and optimization of candidate molecules. This compound has been a subject of study within these in silico rational design frameworks, contributing to the broader therapeutic research horizon for antimalarial drugs uclv.edu.cu. Such studies leverage computational tools to analyze structural characteristics and predict the potential therapeutic efficacy of compounds.
One notable application involved the analysis of various compounds, including this compound, within an in silico rational design strategy aimed at developing antimalarial agents uclv.edu.cu. The numerical data generated from these computational studies serve to quantify structure-activity relationships (SAR), providing a basis for understanding how specific structural features influence a compound's biological activity. These quantitative descriptors are essential for guiding the optimization process, allowing scientists to identify structural modifications that could enhance potency or alter pharmacokinetic properties researchgate.netimmutoscientific.commdpi.com.
Q & A
Q. What steps are critical for planning multi-institutional this compound research projects?
- Methodology :
- Define task distribution (e.g., Partner A handles synthesis, Partner B conducts bioassays) with clear timelines.
- Use cloud-based platforms (e.g., LabArchives) for real-time data sharing and version control .
Q. Tables for Reference
| Table 1 : Example Search Strategy for this compound Literature Review |
|---|
| Database |
| Search Terms |
| Inclusion Criteria |
| Exclusion Criteria |
| Table 2 : Key Parameters for Analytical Validation |
|---|
| Parameter |
| Linearity |
| Accuracy |
| Precision (RSD) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
